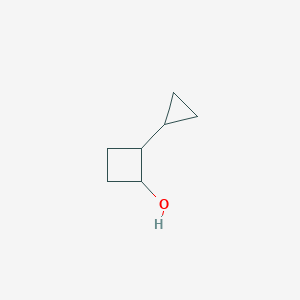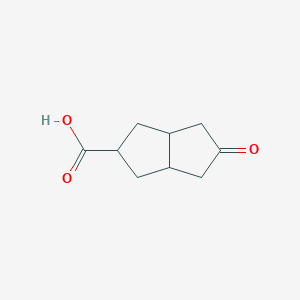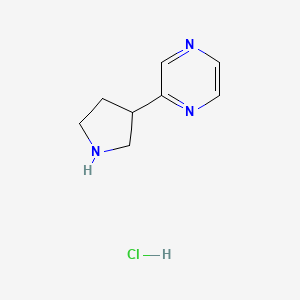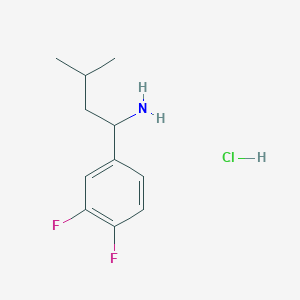
1-(3,4-Difluorophenyl)-3-methylbutan-1-amine hydrochloride
説明
Synthesis Analysis
The synthesis of similar compounds involves various chemical reactions. For instance, the synthesis of “(1R, 2S) 2 (3,4 difluorophenyl) cyclopropylamine D mandelates” involves cyclopropanization reaction, obtaining the compound of formula II into acid amides, Hofmann degradation, and then type I compound is obtained into salt with D mandelic acids .Molecular Structure Analysis
The molecular structure of similar compounds like “(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine” and “1-(3,4-Difluorophenyl)ethanamine hydrochloride (1:1)” have been reported . These compounds share a common difluorophenyl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include cyclopropanization, conversion of compounds into acid amides, Hofmann degradation, and formation of salts with D mandelic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like “(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine” and “1-(3,4-Difluorophenyl)ethanamine hydrochloride (1:1)” have been reported . These compounds share a common difluorophenyl group .科学的研究の応用
1. Application in Catalysts
- Summary of Application: This compound is used in the study of Blatter radicals. The radicals are prepared in good yields through oxidation of the corresponding amidrazones using MnO2 in dry CH2Cl2 .
- Methods of Application: The syntheses of 1-(3,4-difluorophenyl)-(1a) and 1-(2,4-difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl (1b) were carried out via the classic route involving oxidation of amidrazones 3a,b in situ, giving 1,2,4-triazabutadienes 6a,b, which then underwent electrocyclic ring closure thus affording benzotriazines .
- Results or Outcomes: The structure of all paramagnets was unambiguously confirmed by single-crystal X-ray diffraction, and two different 1D chains of alternating radicals were identified .
2. Application in Chemical Synthesis
- Summary of Application: This compound is used as a reagent in the synthesis of various organic compounds .
3. Application in Biocatalysis
- Summary of Application: This compound is used in the biocatalytic production of (1S)-2-chloro-1-(3, 4-difluorophenyl) ethanol ((S)-CFPL), an intermediate for the drug ticagrelor .
- Methods of Application: An inventory of ketoreductases from Chryseobacterium sp. CA49 were rescreened, and ChKRED20 was found to catalyze the reduction of the ketone precursor .
- Results or Outcomes: The biocatalytic solution to (S)-CFPL was developed .
4. Application in Fluorination Reagents
- Summary of Application: This compound is used as a fluorination reagent in various chemical reactions .
5. Application in Isoxazole Ring Construction
- Summary of Application: This compound is used in the construction of isoxazole rings, which are important structures in various organic compounds .
6. Application in Magnetic Properties of Blatter Radicals
- Summary of Application: This compound is used in the study of the magnetic properties of Blatter radicals .
- Methods of Application: The syntheses of 1-(3,4-difluorophenyl)-(1a) and 1-(2,4-difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl (1b) were carried out via the classic route involving oxidation of amidrazones 3a,b in situ, giving 1,2,4-triazabutadienes 6a,b, which then underwent electrocyclic ring closure thus affording benzotriazines .
- Results or Outcomes: The structure of all paramagnets was unambiguously confirmed by single-crystal X-ray diffraction, and two different 1D chains of alternating radicals were identified .
4. Application in Fluorination Reagents
- Summary of Application: This compound is used as a fluorination reagent in various chemical reactions .
5. Application in Isoxazole Ring Construction
- Summary of Application: This compound is used in the construction of isoxazole rings, which are important structures in various organic compounds .
6. Application in Magnetic Properties of Blatter Radicals
- Summary of Application: This compound is used in the study of the magnetic properties of Blatter radicals .
- Methods of Application: The syntheses of 1-(3,4-difluorophenyl)-(1a) and 1-(2,4-difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl (1b) were carried out via the classic route involving oxidation of amidrazones 3a,b in situ, giving 1,2,4-triazabutadienes 6a,b, which then underwent electrocyclic ring closure thus affording benzotriazines .
- Results or Outcomes: The structure of all paramagnets was unambiguously confirmed by single-crystal X-ray diffraction, and two different 1D chains of alternating radicals were identified .
Safety And Hazards
The safety data sheet for a similar compound, “3,5-Difluorophenyl isocyanate”, indicates that it is flammable, toxic if swallowed, harmful in contact with skin, causes skin irritation, serious eye irritation, may cause an allergic skin reaction, harmful if inhaled, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation .
特性
IUPAC Name |
1-(3,4-difluorophenyl)-3-methylbutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2N.ClH/c1-7(2)5-11(14)8-3-4-9(12)10(13)6-8;/h3-4,6-7,11H,5,14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVDNAFRTKQWNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=CC(=C(C=C1)F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Difluorophenyl)-3-methylbutan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



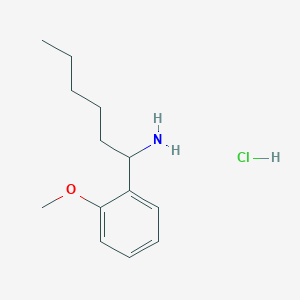
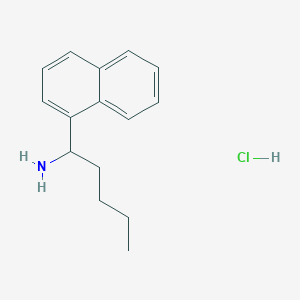
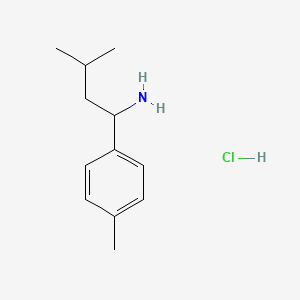


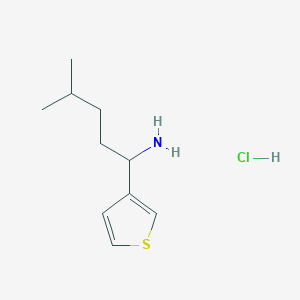
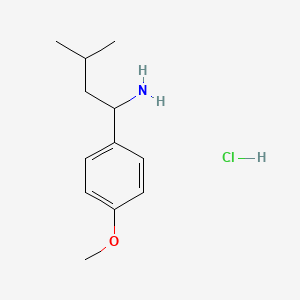
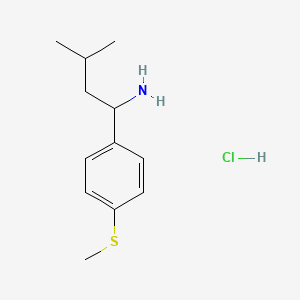
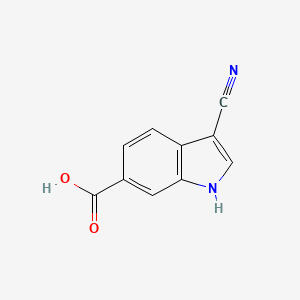
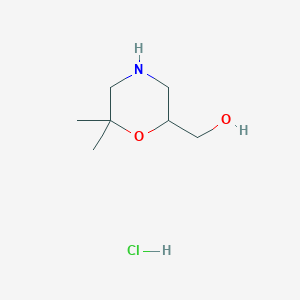
![1-Oxa-4,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B1432974.png)
